molecular formula C14H11F3N2O3 B1393058 Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate CAS No. 1259324-17-8

Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate

Cat. No. B1393058
M. Wt: 312.24 g/mol
InChI Key: AFUACGDZXFLNCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of certain reagents in CHCl3, to which propargyl bromide was added at room temperature and heated to reflux for 5 hours under an N2 atmosphere .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-Ray diffraction analysis . This technique provides detailed information about the atomic and molecular structure of a compound, allowing for the determination of bond lengths, bond angles, and details about the chemical groups present .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the use of various reagents and solvents, and often require specific conditions such as a certain temperature or atmosphere .


Physical And Chemical Properties Analysis

Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate is a white crystalline solid. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .

Scientific Research Applications

Herbicide Development

Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate and its analogs have been extensively studied for their herbicidal properties. For instance, Tamaru et al. (1997) explored a prototype herbicide, which was modified to create a more effective compound against Barnyard grass in paddy rice. This study highlights the compound's potential in agricultural applications, especially in the development of new herbicides (Tamaru et al., 1997).

Crystallography and Structural Analysis

The compound has been a subject of interest in crystallography. Manolov et al. (2012) conducted a study to determine the structure of a similar compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, using single-crystal X-ray crystallography. This research provides valuable insights into the compound's structural properties, which is crucial for its potential applications in various scientific fields (Manolov et al., 2012).

Antitumor Agent Development

The compound has also been explored in the context of developing antitumor agents. Gangjee et al. (2003) designed and synthesized novel analogues as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing its potential in cancer treatment (Gangjee et al., 2003).

Supramolecular Architecture

In another study, the crystal structures of related compounds were characterized to understand the interactions stabilizing molecular assemblies. This research by Pietrzak et al. (2018) contributes to the understanding of supramolecular architecture, which is significant for materials science and nanotechnology applications (Pietrzak et al., 2018).

Molecular Docking Analyses

The compound's potential in cancer treatment was further explored through molecular docking studies. Sert et al. (2020) synthesized a related compound and performed molecular docking analyses to assess its inhibitory effects on cancer cells, indicating its relevance in pharmaceutical research (Sert et al., 2020).

Biodegradation Studies

Chlorimuron-ethyl, a derivative of the compound, has been studied for its biodegradation properties. Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl by Aspergillus niger, a study significant for understanding the environmental impact and breakdown of such compounds (Sharma et al., 2012).

Future Directions

The future directions of research on Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, these compounds could potentially be developed as therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-2-21-12(20)9-3-5-10(6-4-9)22-13-18-8-7-11(19-13)14(15,16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUACGDZXFLNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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